![molecular formula C15H19NO5 B7048052 2-[4-[[(1R,2R)-2-hydroxycyclohexyl]carbamoyl]phenoxy]acetic acid](/img/structure/B7048052.png)
2-[4-[[(1R,2R)-2-hydroxycyclohexyl]carbamoyl]phenoxy]acetic acid
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Overview
Description
2-[4-[[(1R,2R)-2-hydroxycyclohexyl]carbamoyl]phenoxy]acetic acid is a complex organic compound with a unique structure that includes a hydroxycyclohexyl group, a carbamoyl group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[(1R,2R)-2-hydroxycyclohexyl]carbamoyl]phenoxy]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the hydroxycyclohexyl intermediate: This step involves the reduction of a cyclohexanone derivative to form the hydroxycyclohexyl group.
Carbamoylation: The hydroxycyclohexyl intermediate is then reacted with an isocyanate to form the carbamoyl group.
Phenoxyacetic acid coupling: The final step involves the coupling of the carbamoyl intermediate with phenoxyacetic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[(1R,2R)-2-hydroxycyclohexyl]carbamoyl]phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbamoyl group can be reduced to form an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[4-[[(1R,2R)-2-hydroxycyclohexyl]carbamoyl]phenoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[[(1R,2R)-2-hydroxycyclohexyl]carbamoyl]phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxycyclohexyl group may interact with enzymes or receptors, while the carbamoyl group can form hydrogen bonds with biological molecules. The phenoxyacetic acid moiety may also play a role in the compound’s overall activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-[4-[[(1R,2R)-2-hydroxycyclohexyl]carbamoyl]phenoxy]propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
2-[4-[[(1R,2R)-2-hydroxycyclohexyl]carbamoyl]phenoxy]butyric acid: Similar structure with a butyric acid moiety.
Uniqueness
2-[4-[[(1R,2R)-2-hydroxycyclohexyl]carbamoyl]phenoxy]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxycyclohexyl group provides stereochemical complexity, while the carbamoyl and phenoxyacetic acid moieties contribute to its reactivity and potential interactions with biological targets.
Properties
IUPAC Name |
2-[4-[[(1R,2R)-2-hydroxycyclohexyl]carbamoyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c17-13-4-2-1-3-12(13)16-15(20)10-5-7-11(8-6-10)21-9-14(18)19/h5-8,12-13,17H,1-4,9H2,(H,16,20)(H,18,19)/t12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQRZUZIVUUKAN-CHWSQXEVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=C(C=C2)OCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=O)C2=CC=C(C=C2)OCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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